molecular formula C24F20Ge B075002 Germane, tetrakis(pentafluorophenyl)- CAS No. 1452-12-6

Germane, tetrakis(pentafluorophenyl)-

Cat. No.: B075002
CAS No.: 1452-12-6
M. Wt: 740.9 g/mol
InChI Key: ZYUUGNMDKOLMEN-UHFFFAOYSA-N
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Description

Germane, tetrakis(pentafluorophenyl)- is an organogermanium compound characterized by the presence of four pentafluorophenyl groups attached to a central germanium atom. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Germane, tetrakis(pentafluorophenyl)- typically involves the reaction of germanium tetrachloride with pentafluorophenyl lithium or pentafluorophenyl magnesium bromide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the formation of unwanted by-products. The reaction conditions often include low temperatures to control the reactivity of the pentafluorophenyl reagents and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of Germane, tetrakis(pentafluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain the required reaction conditions. The purification of the product is achieved through techniques such as recrystallization or chromatography to obtain high-purity Germane, tetrakis(pentafluorophenyl)- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Germane, tetrakis(pentafluorophenyl)- undergoes several types of chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents.

    Reduction Reactions: The compound can be reduced to form lower oxidation state germanium species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents such as tetrahydrofuran or dichloromethane.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in non-polar solvents to facilitate reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized germanium compounds, while oxidation and reduction reactions result in different oxidation state species of germanium.

Scientific Research Applications

Germane, tetrakis(pentafluorophenyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique electronic properties make it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

    Industry: Germane, tetrakis(pentafluorophenyl)- is used in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Germane, tetrakis(pentafluorophenyl)- exerts its effects involves the interaction of the germanium center with various molecular targets. The pentafluorophenyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved include coordination with metal centers, electron transfer processes, and the formation of reactive intermediates that facilitate subsequent transformations.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(pentafluorophenyl)borate: Similar in structure but with boron as the central atom.

    Tetrakis(pentafluorophenyl)silane: Similar in structure but with silicon as the central atom.

    Tetrakis(pentafluorophenyl)phosphonium: Similar in structure but with phosphorus as the central atom.

Uniqueness

Germane, tetrakis(pentafluorophenyl)- is unique due to the presence of germanium, which imparts distinct electronic and structural properties compared to its boron, silicon, and phosphorus analogs

Properties

IUPAC Name

tetrakis(2,3,4,5,6-pentafluorophenyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24F20Ge/c25-1-5(29)13(37)21(14(38)6(1)30)45(22-15(39)7(31)2(26)8(32)16(22)40,23-17(41)9(33)3(27)10(34)18(23)42)24-19(43)11(35)4(28)12(36)20(24)44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUUGNMDKOLMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24F20Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329893
Record name Germane, tetrakis(pentafluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452-12-6
Record name Germane, tetrakis(pentafluorophenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Germane, tetrakis(pentafluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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